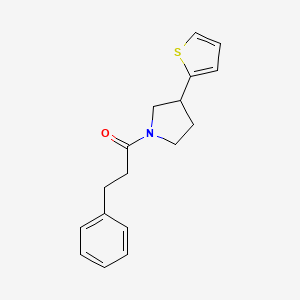

3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one

Description

3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a thiophene moiety at the 3-position and a phenyl group attached to the propanone backbone. This structure combines aromatic (phenyl, thiophene) and heterocyclic (pyrrolidine) components, which may influence its electronic, steric, and bioactive properties.

Properties

IUPAC Name |

3-phenyl-1-(3-thiophen-2-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c19-17(9-8-14-5-2-1-3-6-14)18-11-10-15(13-18)16-7-4-12-20-16/h1-7,12,15H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKLSFYBJRZZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-phenylpropan-1-one with thiophene-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with pyrrolidine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain substituted pyrimidines derived from similar structures can inhibit key kinases involved in cancer progression, such as PfGSK3 and PfPK6. These kinases are critical targets for developing new antimalarial therapies and have implications in cancer treatment as well .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can yield a variety of derivatives with enhanced biological activities. For example, the Ugi–Zhu reaction has been utilized to synthesize related compounds that demonstrate promising activity against breast carcinoma cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have shown that modifications on the thiophene and pyrrolidine moieties can significantly impact the biological activity of the compound. For instance, variations in substituents can enhance potency against specific targets while reducing off-target effects .

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of this compound. These studies typically involve assessing cytotoxicity against various cancer cell lines and determining IC50 values to quantify potency. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against specific kinases, indicating strong biological activity .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with target proteins at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action, which are critical for rational drug design .

Case Study: Antimalarial Activity

A notable case study involved synthesizing various analogs of this compound to evaluate their antimalarial properties against Plasmodium falciparum kinases. The study revealed that specific modifications significantly enhanced inhibitory activity, suggesting a pathway for developing new antimalarial agents .

Case Study: Cancer Therapeutics

Another study focused on evaluating the anticancer potential of derivatives based on this compound structure against breast cancer cell lines. The results indicated that certain analogs exhibited potent cytotoxicity, warranting further investigation into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Propanone Chain

Pyrrolidine vs. Simpler Amines

- 1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) : Features a tetrahydrofuran substituent instead of thiophene. Synthesized via hydrogenation of an α,β-unsaturated ketone precursor (compound 7) using Pd/C, highlighting the role of saturation in modulating reactivity .

- 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one (1j): Lacks the thiophene group but shares the pyrrolidine-propanone scaffold. Synthesized in quantitative yield via Peng et al.'s method, demonstrating efficient coupling of pyrrolidine with acid chlorides .

Thiophene vs. Other Aromatic Groups

- (E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (7) : Replaces thiophene with furan, introducing differing electronic properties (oxygen vs. sulfur). Synthesized via COMU-mediated coupling, with a focus on α,β-unsaturation for further derivatization .

- 3-Phenyl-1-(thiophen-2-yl)propan-1-one: Simpler structure lacking the pyrrolidine ring. Synthesized from 2-acetylthiophenone and benzyl alcohol, emphasizing the ketone-thiophene linkage .

Chain Length Modifications

- Identified in psychotropic substance screenings, suggesting bioactivity influenced by chain length .

- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: Intermediate chain length (butanone) with molecular weight 228.31 g/mol. Highlighted for its ≥98% purity in commercial catalogs, indicating synthetic accessibility .

Heterocyclic Modifications

- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21) : Substitutes pyrrolidine with piperazine and introduces a thioether-linked thiophene. Synthesized via HOBt/TBTU coupling, showcasing versatility in heterocyclic design .

- 3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one : Replaces thiophene with an oxolane (tetrahydrofuran) ring, altering polarity and hydrogen-bonding capacity .

Computational and Analytical Insights

- Density Functional Theory (DFT) : Becke’s hybrid functional () could predict thermochemical properties, such as bond dissociation energies or electronic effects of thiophene vs. furan substituents .

Biological Activity

3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one (CAS No. 2176270-71-4) is an organic compound that features a unique combination of a phenyl group, a thiophene ring, and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

The molecular formula of this compound is , with a molecular weight of 299.41 g/mol. The compound's structure is characterized by the following components:

| Component | Structure |

|---|---|

| Phenyl Group | C6H5 |

| Thiophene Ring | C4H4S |

| Pyrrolidine Ring | C4H8N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate neurotransmitter receptors, potentially acting as an agonist or antagonist, which influences signal transduction pathways critical for neurological functions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy in reducing cell viability in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cells. The most potent derivatives demonstrated IC50 values as low as 6.25 µM .

The structure–activity relationship (SAR) studies suggest that modifications to the thiophene and pyrrolidine moieties can enhance anticancer activity, making this compound a promising scaffold for developing new anticancer agents.

Antioxidant Activity

Compounds structurally similar to this compound have been identified as potent antioxidants. In vitro assays demonstrated that certain analogs exhibited antioxidant activities significantly higher than ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various pyrrolidine derivatives found that 3-Phenyl analogs exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the thiophene ring in enhancing biological activity through improved receptor binding affinity.

Study 2: Antioxidant Potential

Another investigation into related compounds revealed that several exhibited substantial antioxidant properties through DPPH radical scavenging assays. The findings suggest that the presence of both phenyl and thiophene groups contributes to enhanced electron donation capabilities, which are crucial for antioxidant activity .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (DPPH Assay) |

|---|---|---|

| 3-Pyridyl derivative | 25 µM | Moderate |

| 3-Thiophenol derivative | 15 µM | High |

| 3-Phenyl analog (this study) | 6.25 µM | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.